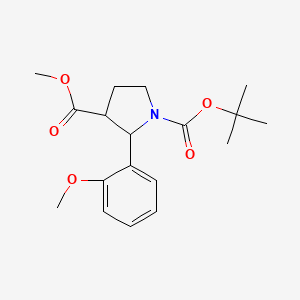![molecular formula C7H5FN2 B13909507 4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
4-Fluoropyrazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrazolo[1,5-A]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrazolo[1,5-A]pyridine typically involves the fluorination of pyrazolo[1,5-A]pyridine derivatives. One common method is the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates using Selectfluor as the fluorinating reagent. The reaction is carried out in anhydrous acetonitrile (MeCN) with the addition of 1.2 equivalents of Selectfluor. The reaction mixture is then evaporated in the presence of silica gel and purified by column chromatography on silica gel to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-A]pyridine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Selectfluor: Used for fluorination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrazolo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Fluoropyrazolo[1,5-A]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the design of kinase inhibitors and anti-tuberculosis agents.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and other optoelectronic applications.
Biological Research: It serves as a fluorescent probe for studying intracellular processes and bioimaging applications.
Chemical Sensing: The compound’s ability to chelate metal ions makes it useful in the development of chemosensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4-Fluoropyrazolo[1,5-A]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit phosphodiesterases (PDEs) and kinases by binding to their active sites, thereby modulating their activity and downstream signaling pathways . The compound’s fluorine atom enhances its binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but have a pyrimidine ring instead of a pyridine ring.
Indole and Purine Derivatives: These compounds are isosteric to pyrazolo[1,5-A]pyridines and are widely used in drug design due to their structural similarity and biological activity.
Uniqueness
4-Fluoropyrazolo[1,5-A]pyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
4-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H |
InChI Key |
XLXIJJFDGJAOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


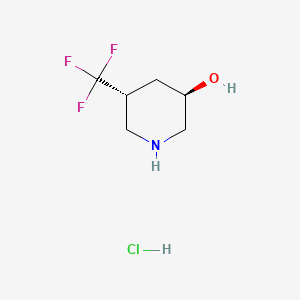
![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)

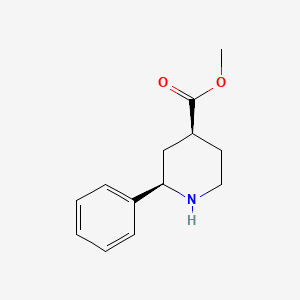
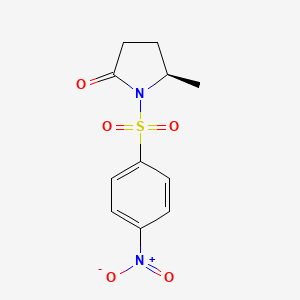
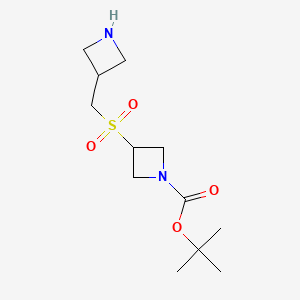
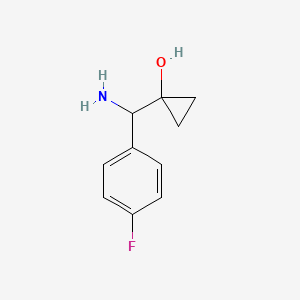
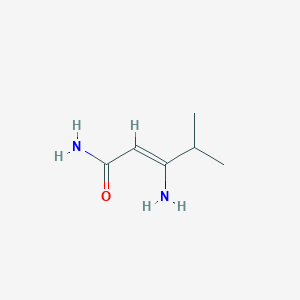
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)

![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
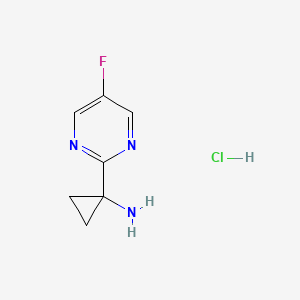
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)
